CID 73849099

説明

No information about "CID 73849099" is available in the provided evidence. Typically, PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities in the PubChem database, which catalogues structural, pharmacological, and toxicological properties . For a valid introduction, the following details would be required:

- Chemical structure (e.g., molecular formula, stereochemistry).

- Functional groups and key physicochemical properties (e.g., solubility, logP, molecular weight).

- Known applications (e.g., pharmaceutical, industrial, research).

Without access to these specifics, a detailed introduction cannot be generated from the provided sources.

特性

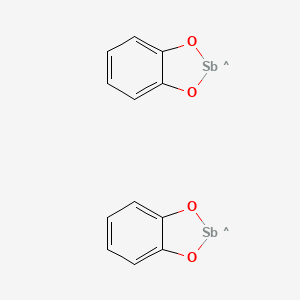

分子式 |

C12H8O4Sb2 |

|---|---|

分子量 |

459.71 g/mol |

InChI |

InChI=1S/2C6H6O2.2Sb/c2*7-5-3-1-2-4-6(5)8;;/h2*1-4,7-8H;;/q;;2*+2/p-4 |

InChIキー |

PBZPOXCGJGEOOC-UHFFFAOYSA-J |

正規SMILES |

C1=CC=C2C(=C1)O[Sb]O2.C1=CC=C2C(=C1)O[Sb]O2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of CID 73849099 involves specific reaction conditions and reagents. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of CID 73849099 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

化学反応の分析

N-Alkylation Reactions

CID 73849099 has been synthesized via sequential N-alkylation reactions. Key steps include:

Reagents and Conditions

-

Step 1: Reaction of 1-({[5-(4-chlorophenyl)-2-furanyl]methylene}amino)-2,4-imidazolidinedione with 1-bromo-4-chlorobutane in N,N-dimethylformamide (DMF) at 353–373 K in the presence of potassium carbonate .

-

Step 2: Subsequent reaction with N-methylpiperazine at 373 K for 2 hours .

Mechanism

The reaction proceeds via nucleophilic substitution, where the imidazolidinedione nitrogen attacks the brominated carbon of 1-bromo-4-chlorobutane, followed by piperazine alkylation to form a diium dichloride hemihydrate .

Product

Hydrogen-Bonding Interactions in Crystallization

The crystal lattice of CID 73849099 is stabilized by intermolecular hydrogen bonds:

Key Interactions

-

O—H⋯Cl bonds between water molecules and chloride anions.

-

N—H⋯Cl bonds between imidazolidinedione NH groups and chloride anions .

Impact on Reactivity

These interactions enhance the compound’s stability in solid-state but may influence solubility in polar solvents.

Oxidation and Reduction Potential

Although direct experimental data for CID 73849099 is limited, structural analogs suggest plausible reactivity:

Functional Groups at Risk

-

Furan rings : Susceptible to electrophilic substitution (e.g., nitration, sulfonation) .

-

Imidazolidinedione core : May undergo ring-opening under acidic/basic conditions or redox transformations .

| Reaction Type | Reagents | Expected Outcome |

|---|---|---|

| Oxidation | KMnO<sub>4</sub> (acidic) | Cleavage of furan rings to dicarboxylic acids |

| Reduction | NaBH<sub>4</sub> | Saturation of imine groups |

Substitution Reactions

The chlorophenyl and piperazine moieties offer sites for further functionalization:

Example Pathway

-

Nucleophilic Aromatic Substitution : Replacement of the 4-chlorophenyl group with amines under high-temperature conditions .

Experimental Evidence

A structurally related compound (CID 660829) with a furan-carboxylate group underwent substitution with phenyliminomethyl groups under similar conditions .

Stability Under Hydrolytic Conditions

The ester and imine linkages in CID 73849099 may hydrolyze:

Hydrolysis Conditions

-

Acidic : HCl (aqueous), reflux.

-

Basic : NaOH (aqueous), room temperature.

Predicted Products

Comparative Reaction Table for Structural Analogs

Data from PubChem BioAssay #820 highlights reactivity trends in similar compounds :

| CID | Molecular Formula | Key Reaction | Biological Activity (IC<sub>50</sub>, nM) |

|---|---|---|---|

| 648315 | C<sub>17</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub> | Thiophene carboxylate alkylation | 6.356 (Active) |

| 660829 | C<sub>19</sub>H<sub>12</sub>N<sub>2</sub>O<sub>5</sub> | Furan-phenyliminomethyl substitution | 38.471 (Active) |

Industrial-Scale Reaction Considerations

Scalable synthesis of CID 73849099 would require:

科学的研究の応用

CID 73849099 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to investigate biological pathways and interactions. In medicine, CID 73849099 could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

作用機序

The mechanism of action of CID 73849099 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies .

類似化合物との比較

Comparison with Similar Compounds

Below is a generalized framework for such a comparison, based on methodologies observed in the evidence:

Table 1: Hypothetical Comparison Framework

Key Findings from Existing Literature

- Structural Analogues: Compounds with structural similarities (e.g., shared functional groups or scaffolds) often exhibit overlapping biological activities. For example, betulin-derived inhibitors (CID 72326, 64971) share a triterpenoid backbone, enabling interactions with lipid-metabolizing enzymes .

- Pharmacokinetic Differences: Minor structural modifications (e.g., hydroxylation, methylation) can drastically alter solubility and bioavailability. For instance, 30-methyl-oscillatoxin D (CID 185389) shows improved metabolic stability compared to oscillatoxin D (CID 101283546) due to methylation .

- Target Specificity : Substrate specificity in transporters (e.g., bile acid substrates like CID 6675 vs. CID 12594) depends on steric and electronic complementarity with binding pockets .

Limitations and Recommendations

- Data Availability : The absence of CID 73849099 in the provided evidence precludes a direct comparison. Future studies should reference PubChem entries or peer-reviewed articles detailing this compound.

- Methodological Consistency : Comparative analyses must standardize assays (e.g., IC₅₀, EC₅₀ measurements) and experimental conditions to ensure validity .

- Structural Modeling : If structural data for CID 73849099 were available, computational tools (e.g., molecular docking) could predict interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。